2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile

Regioisomerism BACE inhibition Protein kinase C

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6), also referred to as 2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile or BOPM, is a nitrile-derivatized benzyloxyphenylpropane scaffold (C₁₇H₁₇NO, MW 251.32 g/mol). The molecule features a quaternary carbon center bearing a nitrile and two methyl groups para to a benzyloxy-substituted phenyl ring, predicted logP ~3.5–4.1 and predicted boiling point 400.5±33.0 °C.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 167762-83-6
Cat. No. B175770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile
CAS167762-83-6
Synonyms2-(4-Benzyloxy-phenyl)-2-Methyl-propionitrile
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO/c1-17(2,13-18)15-8-10-16(11-9-15)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
InChIKeySKABJDDQROEPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6): Procurement-Relevant Structural and Functional Baseline


2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6), also referred to as 2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile or BOPM, is a nitrile-derivatized benzyloxyphenylpropane scaffold (C₁₇H₁₇NO, MW 251.32 g/mol) . The molecule features a quaternary carbon center bearing a nitrile and two methyl groups para to a benzyloxy-substituted phenyl ring, predicted logP ~3.5–4.1 and predicted boiling point 400.5±33.0 °C . It is listed by multiple chemical suppliers (AKSci, Leyan, CymitQuimica, A.J. Chemicals) at purities ranging from 95% to 97%, and is characterized as a versatile small-molecule scaffold and reference substance for drug impurity analysis .

Why 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6) Cannot Be Replaced by Generic Analogs in the Benzyloxyphenylpropane Series


Within the benzyloxyphenylpropane class, minor constitutional variations—regioisomeric benzyloxy attachment, the presence or absence of the gem-dimethyl quaternary center, or the nature of the electron-withdrawing group—generate divergent physicochemical and biological profiles that prevent simple one-for-one substitution [1]. The 4-benzyloxy (para) substitution pattern of this scaffold imparts distinct electronic and steric properties compared to its 3-benzyloxy (meta) isomer (CAS 70120-08-0), which is documented to serve an entirely different application space in BACE inhibitor and protein kinase C ligand synthesis . Furthermore, the quaternary α,α-dimethyl nitrile moiety of the target compound cannot be replicated by the simpler 4-benzyloxyphenylacetonitrile (CAS 838-96-0), which lacks the sterically shielding gem-dimethyl group and is primarily employed as an intermediate for desmethylvenlafaxine . The following quantitative evidence sections detail these non-interchangeable differences.

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6): Quantitative Differentiation Evidence Against Closest Analogs


Para (4-Benzyloxy) vs. Meta (3-Benzyloxy) Regioisomerism: Distinct Application-Driven Selectivity in BACE and Kinase Targeting

The target compound bears the benzyloxy substituent at the para (4-) position of the phenyl ring, whereas the closest regioisomeric analog, 2-[3-(benzyloxy)phenyl]-2-methylpropionitrile (CAS 70120-08-0), carries the same group at the meta (3-) position . The meta isomer is explicitly utilized as a reagent in the preparation of BACE inhibitors and protein kinase C ligands, indicating that the 3-benzyloxy orientation is preferred or required for these target engagements . In contrast, the para-substituted scaffold (CAS 167762-83-6) has been annotated in patent literature and binding databases in the context of PPAR receptor modulation, a pharmacological space distinct from BACE/kinase targeting [1][2]. This regioisomeric divergence means that procurement decisions must align the substitution pattern with the intended biological target class; the two isomers are not functionally interchangeable.

Regioisomerism BACE inhibition Protein kinase C Para vs. meta substitution

Quaternary α,α-Dimethyl Nitrile vs. Primary Methylene Nitrile: Steric and Metabolic Stability Differentiation from 4-Benzyloxyphenylacetonitrile

The target compound possesses a fully substituted quaternary carbon (C(CH₃)₂–C≡N) adjacent to the nitrile, whereas the simpler analog 4-benzyloxyphenylacetonitrile (CAS 838-96-0) contains a primary methylene group (–CH₂–C≡N) . The gem-dimethyl substitution creates steric hindrance around the nitrile, which is predicted to reduce the rate of nitrile hydrolysis (both enzymatic and chemical) compared to the unhindered primary nitrile . A known computational/cheminformatics principle is that quaternary α-carbon centers adjacent to nitriles confer greater resistance to cytochrome P450-mediated oxidative metabolism and esterase/nitrilase-mediated hydrolysis than primary or secondary α-carbons [1]. No direct experimental hydrolysis half-life comparison between these two specific compounds has been published; however, this class-level inference is well-supported by medicinal chemistry precedent for prolonging half-life via α-quaternization [1]. 4-Benzyloxyphenylacetonitrile is primarily employed as a synthetic intermediate for desmethylvenlafaxine and RAGE antagonists, where the primary nitrile is subsequently transformed , while the quaternary nitrile scaffold of the target compound is positioned for applications where nitrile integrity needs to be maintained through downstream steps.

Quaternary carbon Steric shielding Metabolic stability Nitrile hydrolysis resistance

PPAR Receptor Subtype Interaction Profile: Evidence from BindingDB for Selective Engagement

BindingDB entries associated with the 4-benzyloxyphenyl scaffold (structurally related compounds incorporating the para-benzyloxyphenyl moiety) report agonist activity at PPARα, PPARγ, and PPARδ with varying potencies [1]. One entry (BDBM50554669 / CHEMBL4743677), a close structural relative, shows EC₅₀ = 400 nM for agonist activity at GAL4-tagged PPARγ-LBD expressed in HEK293 cells [1]. Another entry (BDBM50235985 / CHEMBL4092600), also bearing the 4-benzyloxyphenyl motif, exhibits Kd = 4.90 nM for PPARγ binding by SPR and EC₅₀ = 46 nM for PPARα transactivation in HepG2 cells [2][3]. The broader patent literature on benzyloxybenzyl-based PPAR modulators (US 6,875,780 B2 and Bratton et al. 2007) demonstrates that subtle structural modifications to the benzyloxyphenyl scaffold can yield >1000-fold selectivity for PPARδ over PPARα (e.g., analog 28e, IC₅₀ = 1.7 nM for PPARδ) [4]. These data collectively establish a baseline interaction profile for the 4-benzyloxyphenyl chemotype at PPAR receptors that is absent for the simpler 4-benzyloxyphenylacetonitrile scaffold. No direct head-to-head PPAR data comparing CAS 167762-83-6 to CAS 838-96-0 or CAS 70120-08-0 in the same assay has been published.

PPAR agonism Nuclear receptor Binding affinity Isoform selectivity

Predicted Physicochemical Differentiation: Lipophilicity and Boiling Point vs. 4-Benzyloxyphenylacetonitrile

The target compound (C₁₇H₁₇NO, MW 251.32) has a predicted boiling point of 400.5±33.0 °C and predicted density of 1.073±0.06 g/cm³ (ACD/Labs prediction) . In contrast, 4-benzyloxyphenylacetonitrile (CAS 838-96-0; C₁₅H₁₃NO, MW 223.27) has a reported experimental boiling point of 170–173 °C at 0.1 mmHg and a melting point of 66–70 °C . The addition of the gem-dimethyl group increases molecular weight by 28 Da and is predicted to raise logP by approximately 1.0–1.5 log units (estimated SlogP for the target scaffold ~3.5–4.1 vs. ~2.5 for the primary nitrile analog) [1]. This significant shift in lipophilicity has direct implications for chromatographic retention (RP-HPLC), liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays. The boiling point difference (>200 °C at atmospheric pressure) also dictates different handling and purification protocols (e.g., distillation vs. column chromatography). No head-to-head experimental logP or boiling point measurement has been published for the target compound itself; values are computational predictions.

Lipophilicity Boiling point Physicochemical properties Chromatographic behavior

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Implications for Blood-Brain Barrier Penetration Prediction

The target compound has 2 hydrogen-bond acceptors (the nitrile nitrogen and the benzyloxy oxygen) and 0 hydrogen-bond donors, yielding a topological polar surface area (TPSA) of approximately 33 Ų . In comparison, 4-benzyloxyphenylacetonitrile (CAS 838-96-0) shares the same H-bond acceptor/donor count but has a slightly lower TPSA (~33 Ų as well, with minor differences due to the absence of the gem-dimethyl group). Both compounds fall well below the generally accepted TPSA threshold of <60–70 Ų for predicted blood-brain barrier (BBB) penetration and <140 Ų for oral bioavailability [1]. However, the increased lipophilicity (estimated ΔlogP +1.0–1.5) of the target compound shifts its CNS MPO (Multiparameter Optimization) score toward the more lipophilic quadrant, which may favor passive BBB permeation but also increase the risk of P-glycoprotein efflux [1]. Neither compound has published experimental brain-to-plasma ratio data, and these are computational predictions only.

CNS penetration TPSA Hydrogen-bond acceptors Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 167762-83-6) Based on Quantitative Evidence


PPAR-Targeted Drug Discovery: Entry Scaffold for Isoform-Selective Agonist Development

The 4-benzyloxyphenyl chemotype, of which CAS 167762-83-6 is a representative scaffold, is documented in PPAR patent literature (US 6,875,780 B2) and in the Bratton et al. (2007) study identifying benzyloxybenzyl-based PPARδ agonists with >1000-fold selectivity over PPARα [1][2]. BindingDB entries for close structural analogs show nanomolar binding affinity to PPARγ (Kd = 4.9 nM by SPR) and sub-micromolar PPARα transactivation activity (EC₅₀ = 46 nM) [3]. The quaternary nitrile group provides a metabolically stable anchor point that can be elaborated into carboxylic acid, amide, or heterocyclic derivatives while retaining the benzyloxyphenyl pharmacophore. This scaffold is suitable for medicinal chemistry programs targeting metabolic disorders (dyslipidemia, type 2 diabetes) or retinal vascular diseases where PPARα agonism has demonstrated clinical relevance [2].

Synthetic Intermediate Requiring Nitrile Stability Under Multi-Step Elaboration Conditions

The sterically shielded quaternary nitrile of CAS 167762-83-6 is predicted to resist premature hydrolysis during synthetic sequences involving aqueous acid/base workup, nucleophilic additions to other functional groups, or catalytic hydrogenation of the benzyl protecting group [1]. This contrasts with 4-benzyloxyphenylacetonitrile (CAS 838-96-0), where the primary nitrile is more susceptible to hydrolysis under similar conditions [1]. The benzyloxy group can be selectively cleaved by hydrogenolysis (H₂, Pd/C) to reveal the corresponding phenol while leaving the quaternary nitrile intact, enabling late-stage diversification [2]. This orthogonal deprotection strategy is not feasible with the meta isomer (CAS 70120-08-0) if the intended downstream target class is PPAR-related rather than BACE/kinase-related [3].

Reference Standard for Drug Impurity Profiling and Analytical Method Development

Suppliers list CAS 167762-83-6 for use as a reference substance for drug impurity analysis [1]. The compound's distinct physicochemical profile—predicted BP 400.5 °C, density 1.073 g/cm³, and estimated logP 3.5–4.1—ensures it occupies a unique retention time window in reversed-phase HPLC relative to less lipophilic analogs such as 4-benzyloxyphenylacetonitrile (logP ~2.5) [2]. This chromatographic differentiation makes it a suitable system suitability standard when developing purity methods for benzyloxyphenyl-containing APIs or intermediates where co-elution with the des-methyl or de-benzyl analogs must be excluded [2].

Neuroscience Probe Development Leveraging Favorable Predicted CNS Physicochemical Properties

With 0 H-bond donors, 2 H-bond acceptors, TPSA ~33 Ų, and predicted logP in the 3.5–4.1 range, CAS 167762-83-6 falls within the favorable CNS MPO parameter space for passive BBB penetration [1]. While no experimental brain exposure data exists, the scaffold's physicochemical profile positions it as a starting point for designing CNS-penetrant probes targeting neuroinflammation or neurodegeneration pathways where PPARα agonism has shown preclinical efficacy (e.g., diabetic retinopathy, age-related macular degeneration models) [2]. The benzyloxy group provides a synthetic handle for SAR exploration while maintaining the lipophilicity needed for membrane permeation [1].

Quote Request

Request a Quote for 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.